2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide
Overview
Description
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an oxadiazole ring, a phenyl group, a pyridine ring, and a benzamide moiety
Scientific Research Applications
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: The benzamide group can be formed by reacting the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzamide and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced derivatives with altered ring structures or hydrogenated forms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms or existing substituents.
Comparison with Similar Compounds
Similar Compounds
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-yl)benzamide: Similar structure with a pyridine ring at a different position.
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)benzamide: Similar structure with a pyridine ring at another position.
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(quinolin-3-yl)benzamide: Similar structure with a quinoline ring instead of pyridine.
Uniqueness
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide stands out due to its specific arrangement of functional groups, which can influence its reactivity, biological activity, and potential applications. The combination of an oxadiazole ring, phenyl group, pyridine ring, and benzamide moiety provides a unique scaffold for further chemical modifications and exploration in various research fields.
Properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-19(22-15-9-6-12-21-13-15)16-10-4-5-11-17(16)20-23-18(24-26-20)14-7-2-1-3-8-14/h1-13H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNSBZMANKOCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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